![molecular formula C13H8F3NO3 B1429574 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene CAS No. 1019996-86-1](/img/structure/B1429574.png)
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Overview
Description
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene is a useful research compound. Its molecular formula is C13H8F3NO3 and its molecular weight is 283.2 g/mol. The purity is usually 95%.
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Mechanism of Action
“1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene” is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are known for their high stability and unique properties, such as resistance to metabolic degradation, which makes them useful in a variety of applications, including pharmaceuticals .
The nitro group in the compound is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in organic synthesis because it can act as an electrophile, meaning it can accept an electron pair. This makes it reactive with nucleophiles, compounds that donate an electron pair .
The trifluoromethoxy group is an ether that contains a trifluoromethyl group. Ethers are known for their ability to form stable complexes with a variety of compounds, which can influence the compound’s solubility and reactivity .
The benzene ring in the compound is a part of a class of compounds known as aromatic compounds. These compounds are characterized by a cyclic (ring) structure and a conjugated system of electrons. This structure gives them unique chemical stability .
Biological Activity
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, also known as CAS 713-65-5, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H4F3NO3 |
Molecular Weight | 201.11 g/mol |
IUPAC Name | This compound |
CAS Number | 713-65-5 |
The biological activity of this compound has been linked to its ability to interact with various molecular targets within biological systems. It has shown potential as an enzyme inhibitor, particularly in studies focused on alpha-synuclein fibril formation, suggesting a role in neurodegenerative disease modulation .
Toxicity and Safety
The compound is noted for its irritant effects on the eyes, skin, and respiratory system. Safety data indicates that it may cause serious eye irritation and skin irritation upon contact . Therefore, handling precautions are essential when working with this chemical.
Case Studies
- Alpha-Synuclein Inhibition : Recent studies have identified this compound as a promising candidate for inhibiting alpha-synuclein fibril formation. In vitro assays demonstrated that it can modulate aggregation kinetics comparable to established inhibitors like SynuClean-D .
- Antiparasitic Activity : The compound's derivatives have been explored for antiparasitic properties, particularly against Plasmodium species. Modifications to the nitro group have shown enhanced efficacy in animal models .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. This includes studies focusing on its interactions with enzyme active sites, where it displays competitive inhibition characteristics .
Data Tables
The following table summarizes key findings from various studies related to the biological activity of this compound:
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene serves as a crucial intermediate in the synthesis of pharmaceuticals. Its trifluoromethoxy group enhances bioactivity and stability, making it valuable in developing drugs targeting specific biological pathways .
Case Study: Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. Modifications to the trifluoromethoxy group have led to enhanced cytotoxicity against various cancer cell lines, suggesting potential pathways for new anticancer agents.
Material Science
Advanced Materials Development:
This compound is utilized in creating advanced materials such as polymers and coatings due to its excellent thermal and chemical resistance properties. Its unique structure allows for applications in electronics and aerospace industries .
Data Table: Material Properties Comparison
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Polymerization Potential | Moderate |
Agricultural Chemicals
Building Block for Agrochemicals:
this compound is integral to formulating agrochemicals, particularly herbicides and pesticides. Its structural features improve efficacy while reducing environmental impact .
Case Study: Herbicidal Activity
A study demonstrated that certain derivatives of this compound showed promising herbicidal activity, outperforming existing commercial herbicides against resistant weed species. The introduction of various substituents on the aromatic rings has been found to enhance efficacy.
Analytical Chemistry
Reference Standard:
In analytical chemistry, this compound is employed as a reference standard in methods such as chromatography. It helps researchers achieve accurate and reliable results when quantifying similar compounds .
Safety and Toxicity Considerations
Preliminary safety assessments indicate that this compound may cause irritation to the eyes, skin, and respiratory system. Comprehensive toxicity studies are necessary to determine safe usage levels in pharmaceutical applications .
Properties
IUPAC Name |
1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)17(18)19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTKACMMIPBFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733093 | |
Record name | 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019996-86-1 | |
Record name | 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.